molecular formula C9H9BrO B011848 2-Bromomethyl-2,3-dihydrobenzofuran CAS No. 19997-53-6

2-Bromomethyl-2,3-dihydrobenzofuran

Cat. No.: B011848
CAS No.: 19997-53-6
M. Wt: 213.07 g/mol
InChI Key: QYFBYHXEEODTMX-UHFFFAOYSA-N
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Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Core in Chemical Research

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This core is present in a wide array of natural products and synthetic molecules that exhibit diverse pharmacological activities. researchgate.netacs.org The inherent structural features of the 2,3-dihydrobenzofuran ring system make it an attractive starting point for the design and synthesis of new therapeutic agents. nih.govnih.gov

The development of efficient synthetic methods to access functionalized 2,3-dihydrobenzofuran derivatives is an active area of research. nih.govorganic-chemistry.org These methods include transition metal-catalyzed reactions, such as those involving rhodium and palladium, which enable the enantioselective synthesis of highly functionalized dihydrobenzofurans. nih.govfigshare.com Other approaches focus on transition-metal-free syntheses, employing organocatalysis or photocatalysis to construct the dihydrobenzofuran nucleus. nih.gov The continuous exploration of novel synthetic routes highlights the importance of this scaffold in contemporary organic chemistry. rsc.orgnih.gov

Strategic Importance of the Bromomethyl Moiety for Functionalization

The bromomethyl (-CH2Br) group attached to the 2,3-dihydrobenzofuran core is of paramount strategic importance for further chemical modifications. ontosight.ai Bromine is an excellent leaving group, making the carbon atom of the methyl group highly susceptible to nucleophilic attack. nih.govyoutube.com This reactivity allows for a wide range of functional group interconversions through nucleophilic substitution reactions. ontosight.airsc.org

The presence of the bromomethyl moiety transforms the 2,3-dihydrobenzofuran scaffold into a valuable building block for the synthesis of more complex and diverse molecular architectures. ontosight.airsc.org Chemists can readily introduce various functionalities, such as amines, alcohols, thiols, and carbon nucleophiles, by displacing the bromide ion. This versatility is crucial in the construction of libraries of compounds for drug discovery and in the total synthesis of natural products. researchgate.netacs.org

The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans itself can be achieved through methods like the intramolecular cyclization of 2-allylphenols in the presence of a bromine source. rsc.orgrsc.org For instance, the use of N-bromosuccinimide (NBS) activated by an organocatalyst provides an effective route to these valuable intermediates. rsc.orgrsc.org

Interactive Data Table

PropertyValue
IUPAC Name 2-(Bromomethyl)-2,3-dihydrobenzofuran
Molecular Formula C9H9BrO
Synonyms 2,3-Dihydro-2-(bromomethyl)benzofuran

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBYHXEEODTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941974
Record name 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
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URL https://comptox.epa.gov/dashboard/DTXSID50941974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-53-6
Record name 2-Bromomethyl-2,3-dihydrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 2,3 Dihydrobenzofuran

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary alkyl bromide structure of 2-Bromomethyl-2,3-dihydrobenzofuran makes the methylene (B1212753) carbon an electrophilic center, highly susceptible to attack by nucleophiles. These reactions are fundamental to its role as a synthetic building block. ontosight.ai

Nucleophilic substitution at the primary carbon center of this compound predominantly follows a bimolecular (SN2) mechanism. libretexts.orglibretexts.org This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org

The kinetics of this reaction are second-order, meaning the reaction rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. libretexts.org The rate equation can be expressed as:

Rate = k[this compound][Nucleophile]

Both steric and electronic factors significantly modulate the rate of SN2 reactions on this substrate.

Steric Factors: As a primary alkyl halide, the reaction site is relatively unhindered compared to secondary or tertiary systems. However, the presence of the bulky 2,3-dihydrobenzofuran (B1216630) ring adjacent to the methylene group introduces more steric hindrance than simple alkyl halides like ethyl bromide. libretexts.org This bulk can impede the "backside attack" of the nucleophile, leading to slower reaction rates compared to less substituted electrophiles. masterorganicchemistry.com

Electronic Factors: The oxygen atom within the dihydrobenzofuran ring exerts an electron-withdrawing inductive effect. This effect can slightly increase the electrophilicity (the partial positive charge) of the target methylene carbon, making it more attractive to an incoming nucleophile.

Table 1: Illustrative Comparison of Relative SN2 Reaction Rates This table provides a conceptual illustration of how steric hindrance affects SN2 reaction rates. Actual rates for this compound would require specific experimental data.

Alkyl HalideStructureRelative RatePrimary Steric Factor
Methyl BromideCH₃Br~2000Minimal hindrance
Ethyl BromideCH₃CH₂Br~100Small alkyl group
This compound C₉H₉BrOSlowerBulky dihydrobenzofuran ring
Neopentyl Bromide(CH₃)₃CCH₂Br~1Extreme steric hindrance from a quaternary carbon

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds is crucial in the synthesis of complex organic molecules. This compound serves as an electrophilic partner in several such reactions.

The Suzuki-Miyaura and Heck reactions are powerful palladium-catalyzed cross-coupling methods, though they traditionally couple sp²-hybridized centers (aryl or vinyl groups). wikipedia.orglibretexts.org The application to sp³-hybridized centers like the bromomethyl group in this compound is more challenging and requires specific catalytic systems.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org For an alkyl bromide like this compound, the oxidative addition step is often slower, and a competing side reaction, β-hydride elimination, can be problematic. However, the development of specialized ligands and reaction conditions has expanded the scope to include some sp³-hybridized electrophiles. libretexts.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.org The mechanism also starts with oxidative addition of the halide to Pd(0). wikipedia.org This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the final substituted alkene product. wikipedia.orglibretexts.org While classic Heck reactions are not standard for this substrate, related intramolecular versions (see below) or Heck-type reactions involving radical intermediates are mechanistically plausible.

Table 2: General Components of a Suzuki-Miyaura Cross-Coupling Reaction

ComponentFunctionCommon Examples
ElectrophileProvides one half of the new C-C bond (the carbon bearing the halide).Aryl bromides, vinyl triflates, specialized alkyl halides. nih.gov
NucleophileProvides the other half of the new C-C bond.Arylboronic acids, alkylboranes. libretexts.org
Palladium CatalystFacilitates the catalytic cycle.Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles. libretexts.org
BaseActivates the organoboron species for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄. nih.govnih.gov
SolventSolubilizes reactants and facilitates the reaction.Toluene, Dioxane, DMF, often with water. nih.govnih.gov

The 2-bromomethyl group is an excellent electrophilic handle for constructing new rings onto the dihydrobenzofuran scaffold through intramolecular reactions. researchgate.net This strategy is notably employed in the synthesis of pterocarpans, a class of natural products, where a new six-membered ring is fused to the benzofuran (B130515) system. nih.govnih.gov

The general mechanism involves first preparing a precursor where a nucleophilic carbon (e.g., a stabilized enolate or an organometallic species) is tethered to the main structure. The intramolecular SN2 attack of this carbanion onto the bromomethyl group displaces the bromide and forges the new carbon-carbon bond, completing the cyclization. The efficiency of such reactions is high due to the favorable entropy of intramolecular processes. libretexts.org

Rearrangement Reactions and Tandem Processes

While this compound is not typically associated with classic named rearrangements like the Beckmann or Claisen rearrangements, its reactive nature allows it to participate in tandem or cascade processes that may involve structural reorganization. byjus.com

A tandem reaction could be initiated by a nucleophilic substitution at the bromomethyl position, creating an intermediate that spontaneously undergoes a subsequent reaction. For example, substitution with a suitable nucleophile might generate an intermediate that triggers an intramolecular cyclization or ring-expansion. nih.gov

Furthermore, under certain conditions (e.g., with strong bases), elimination of HBr to form an exocyclic double bond is possible, creating a 2-methylene-2,3-dihydrobenzofuran. This reactive alkene could then participate in various pericyclic or rearrangement reactions. The potential for such processes makes this compound a valuable starting material for constructing complex molecular architectures.

Elucidation of Reaction Intermediates and Transition States

A comprehensive search of available research indicates a lack of specific studies focused on the experimental or computational elucidation of reaction intermediates and transition states for reactions where this compound is a primary reactant.

Hypothetical Reaction Pathway and Intermediates:

Based on established principles of physical organic chemistry, nucleophilic substitution reactions of this compound are expected to proceed through one of two primary pathways: a direct S_N2 displacement or a pathway involving neighboring group participation by the dihydrofuran oxygen.

In a direct S_N2 mechanism, the nucleophile would attack the methylene carbon, leading to a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

Alternatively, and perhaps more likely given the molecular structure, is a mechanism involving anchimeric assistance. This pathway would involve the formation of a tricyclic oxonium ion as a discrete intermediate. The transition state leading to this intermediate would involve the partial formation of the new carbon-oxygen bond. A second transition state would then be associated with the ring-opening of the oxonium ion by the external nucleophile.

Data on Reaction Intermediates and Transition States:

Detailed research findings, including kinetic data, spectroscopic characterization of intermediates, and computational analysis of transition state energies and geometries for reactions of this compound, are not available in the reviewed literature. Such data would be essential for a thorough understanding of its reactivity.

Applications of 2 Bromomethyl 2,3 Dihydrobenzofuran in Complex Molecule Synthesis

Precursor for Advanced Organic Building Blocks

The reactivity of the bromine atom in 2-Bromomethyl-2,3-dihydrobenzofuran is central to its role as a precursor for more elaborate molecular structures. ontosight.ai The carbon-bromine bond is susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. ontosight.ai This allows for the construction of a library of 2-substituted-2,3-dihydrobenzofuran derivatives.

Furthermore, this compound can participate in cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ai These reactions, often catalyzed by transition metals like palladium, facilitate the connection of the dihydrobenzofuran moiety to other organic fragments, leading to the assembly of complex molecular architectures. ontosight.airesearchgate.net

The synthetic utility of this compound is further highlighted by its use in the generation of o-quinone methides. Through a fluoride-induced desilylation of a related precursor, these reactive intermediates can be formed, which then undergo Michael additions with various nucleophiles to produce 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org This methodology provides a regioselective route to otherwise difficult-to-access derivatives. organic-chemistry.org

Table 1: Key Reactions of this compound for Building Block Synthesis

Reaction TypeReagents/ConditionsProduct TypeReference
Nucleophilic SubstitutionVarious Nucleophiles (e.g., amines, alcohols, thiols)2-Substituted-methyl-2,3-dihydrobenzofurans ontosight.ai
Cross-Coupling ReactionsOrganometallic reagents, Palladium catalystArylated or alkylated dihydrobenzofuran derivatives ontosight.airesearchgate.net
o-Quinone Methide FormationFluoride-induced desilylation of silyl-protected precursors3-Substituted-2,3-dihydrobenzofurans organic-chemistry.org

Synthesis of Biologically Active Benzofuran (B130515) Derivatives

The 2,3-dihydrobenzofuran (B1216630) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. nih.gov This has driven significant research into the synthesis of its derivatives for pharmaceutical and agrochemical applications. rsc.orgnih.govresearchgate.net

This compound is a key intermediate in the synthesis of compounds with potential therapeutic applications. ontosight.ai The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase the cytotoxicity of the resulting compounds against cancer cell lines. nih.gov

Research has focused on the design and synthesis of various benzofuran derivatives with anticancer properties. For instance, a series of novel benzofuran derivatives, including brominated compounds, were synthesized and evaluated for their cytotoxic activity against leukemia and cervix carcinoma cell lines. nih.gov Several of these compounds demonstrated significant cytotoxic activity and selectivity for cancer cells. nih.gov

In another study, 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed as potential anticancer agents and inhibitors of the NF-κB pathway, which is implicated in inflammation and cancer. nih.gov Furthermore, the 2,3-dihydrobenzofuran structure has been used as a chemical platform to design inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. nih.gov

The versatility of the dihydrobenzofuran core is also evident in the development of highly potent and subtype-selective PPARα agonists based on 2,3-dihydrobenzofuran-2-carboxylic acids, which have shown potential in animal models for treating dyslipidemia. researchgate.net Additionally, a series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and shown to be powerful anti-inflammatory agents. nih.gov

Table 2: Examples of Pharmaceutical Intermediates Derived from the Dihydrobenzofuran Scaffold

Compound ClassTherapeutic Target/ApplicationKey Synthetic FeatureReference
Brominated BenzofuransAnticancer (Leukemia, Cervix Carcinoma)Bromination of methyl or acetyl groups nih.gov
Dihydrobenzofuran-2-carboxylic acid amidesAnticancer, NF-κB inhibitionAmide bond formation nih.gov
Dihydrobenzofuran derivativesmPGES-1 inhibition (Anti-inflammatory, Anticancer)Privileged structure for inhibitor design nih.gov
Dihydrobenzofuran-2-carboxylic acidsPPARα agonism (Hypolipidemic)Carboxylic acid functionalization researchgate.net
Dihydrobenzofuran-2-onesAnti-inflammatoryKetone functionality at the 2-position nih.gov

The biological activity of benzofuran derivatives extends to the field of agrochemicals. ontosight.ai The 2,3-dihydrobenzofuran scaffold is found in compounds with pesticidal properties. The development of novel pesticides is an ongoing area of research, with a focus on compounds that are effective and have favorable environmental profiles. nih.gov While specific examples directly starting from this compound are not extensively detailed in the provided search results, the known biological activities of this class of compounds make them attractive candidates for agrochemical research. ontosight.ai

Role in Materials Science Applications

The utility of this compound extends beyond life sciences into the realm of materials science. ontosight.ai The ability to introduce various functional groups onto the dihydrobenzofuran core allows for the synthesis of monomers that can be polymerized to create novel materials. The properties of these materials can be tailored by the choice of substituents on the benzofuran ring. While a nascent field of study, the potential for creating functional polymers and organic materials from this versatile building block is an area of growing interest.

Natural Product Synthesis Strategies Utilizing the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran skeleton is a core structural component of numerous biologically active natural products. rsc.orgnih.govscispace.com Consequently, the development of synthetic strategies to construct this heterocyclic system is of significant interest to organic chemists. rsc.org The synthesis of these natural products often involves the creation of the dihydrobenzofuran ring as a key step.

While this compound itself may not always be the direct starting material for the total synthesis of these natural products, the methodologies developed for its synthesis and functionalization are often applicable. The knowledge gained from studying the reactivity of this compound informs the strategies used to build more complex molecules containing the dihydrobenzofuran motif.

Examples of natural products containing the 2,3-dihydrobenzofuran skeleton include decursivine, serotobenine, lithospermic acid, and conocarpan. rsc.orgresearchgate.net The total synthesis of these molecules often requires sophisticated chemical transformations to construct the core ring system and install the correct stereochemistry.

Structure Activity Relationship Sar Studies of 2,3 Dihydrobenzofuran Derivatives

Impact of Bromomethyl Position and Substituent Modifications on Bioactivity

The position of the bromomethyl group and other substituents on the 2,3-dihydrobenzofuran (B1216630) ring system is a critical determinant of biological activity. mdpi.com While direct SAR studies on 2-Bromomethyl-2,3-dihydrobenzofuran are specific to its role as a synthetic intermediate, extensive research on related analogs highlights the importance of substitution patterns.

The bioactivity of benzofuran (B130515) derivatives is significantly influenced by the nature and placement of substituents on both the benzene (B151609) and furan (B31954) rings. mdpi.com For instance, the position of a halogen atom on the benzofuran ring can dramatically alter its biological effect. mdpi.com In many active compounds, halogen atoms are attached to alkyl or acetyl side chains rather than directly to the heterocyclic core. mdpi.com

Studies on various 2,3-dihydrobenzofuran derivatives reveal key insights:

Substitution at C2 and C3: The C2 and C3 positions of the dihydrofuran ring are common sites for modification. In a series of potent cannabinoid receptor 2 (CB2) agonists, the presence of an asymmetric carbon at the C2 position was a key design element. nih.gov Similarly, for a series of human GPR119 agonists, optimization efforts focused on substituents attached to the dihydrobenzofuran core. nih.gov

Role of the Methyl Group: In one study on benzo[b]furan derivatives, a methyl group at the C3 position was found to enhance potency. Compound 10h , with a C3-methyl and a C6-methoxy group, was two to four times more potent than its unsubstituted counterpart (10g ). nih.gov

Versatility of Bromo Derivatives: 2-Bromobenzo[b]furans have been used as versatile intermediates. The bromine atom can be readily replaced through palladium-catalyzed coupling reactions or nucleophilic displacement, allowing for the introduction of a wide variety of heterocyclic, carbocyclic, and alicyclic groups at the C2 position to create diverse analog libraries. nih.gov This highlights the synthetic utility of bromo-substituted benzofurans in exploring the SAR of the C2 position. nih.gov

The modification of substituents is a fundamental strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. wikipedia.org

Correlation between Structural Features and Pharmacological Potency

A clear correlation exists between the specific structural features of 2,3-dihydrobenzofuran derivatives and their pharmacological potency. The introduction of specific functional groups at defined positions can lead to significant increases in activity.

For example, in the development of anticancer agents, the addition of an N-phenethyl carboxamide group to a 5-chlorobenzofuran-2-carboxamide (B3262294) core was shown to significantly boost antiproliferative activity. nih.gov This potency was further enhanced by placing a morpholinyl substituent on the N-phenethyl ring. mdpi.com

In a series of 2-arylbenzofuran derivatives designed as potential treatments for Alzheimer's disease, the presence and position of hydroxyl groups were strongly correlated with inhibitory activity against acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). Compound 20 , which features hydroxyl groups at positions R4 and R6, demonstrated the highest activity, with an AChE inhibitory potency (IC₅₀ = 0.086 µM) similar to the standard drug donepezil. nih.gov

Table 1: In Vitro Cholinesterase (ChE) and BACE1 Inhibitory Activity of Selected 2-Arylbenzofuran Derivatives

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) BACE1 IC₅₀ (µM)
20 0.086 ± 0.01 16.450 ± 2.12 0.043 ± 0.01
19 >200 >200 0.080 ± 0.02
8 1.488 ± 0.06 >200 0.063 ± 0.01
Donepezil 0.079 ± 0.01 7.100 ± 0.23 -
Baicalein 0.404 ± 0.04 31.624 ± 0.01 0.087 ± 0.03

Data sourced from a study on 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. nih.gov

Similarly, for 2,3-dihydrobenzofuran derivatives acting as CB2 receptor agonists, specific compounds showed high potency. Compounds MDA42 and MDA39 were identified as the most potent agonists for the CB2 receptor. nih.gov In the development of selective monoamine oxidase B (MAO-B) inhibitors, 2-aroylbenzofuran derivatives demonstrated potent inhibition, with IC₅₀ values reaching as low as 8.2 nM. nih.gov These examples underscore the direct link between molecular structure and pharmacological power.

Influence of Substituents on Selectivity towards Biological Targets

Beyond potency, substituents on the 2,3-dihydrobenzofuran scaffold play a crucial role in determining a molecule's selectivity for its intended biological target over other related proteins or enzymes. mdpi.com High selectivity is a desirable trait for a drug candidate as it can minimize off-target effects and reduce the risk of adverse reactions.

A compelling example of substituent-driven selectivity is seen in inhibitors targeting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme that is a target for both anti-malarial and autoimmune disease therapies. Research on a series of N-arylaminomethylene malonate inhibitors demonstrated that minor changes in chemical structure could switch the compound's specificity between the human (HsDHODH) and the Plasmodium falciparum (PfDHODH) forms of the enzyme. researchgate.net For instance, compounds with an ester group at the meta or para position of the aryl ring tended to bind more tightly to the parasite's enzyme. researchgate.net

In the context of 2,3-dihydrobenzofuran derivatives developed as CB2 agonists, the goal was to achieve high selectivity over the CB1 receptor to avoid psychotropic side effects. The lead compound, MDA7 , and its active S-enantiomer, MDA104 , were found to be potent and selective CB2 agonists. nih.gov This selectivity is attributed to the specific interactions, such as hydrogen bonds and π-π stacking, that the ligand forms within the binding pocket of the CB2 receptor, which differ from the interactions it would form with the CB1 receptor. nih.gov

Table 2: Cannabinoid Receptor Binding Affinity and Selectivity of Representative 2,3-Dihydrobenzofuran Derivatives

Compound CB1 Ki (nM) CB2 Ki (nM) Selectivity Index (CB1/CB2)
MDA7 (racemic) 305 1.8 169
MDA104 (S-enantiomer) 483 1.9 254
MDA42 204 0.9 226
MDA39 220 1.1 200

Data sourced from a study on 2,3-dihydro-1-benzofuran derivatives as selective CB2 agonists. nih.gov

This demonstrates that the careful placement of substituents can fine-tune the interactions between a molecule and its target, leading to highly selective compounds.

Computational SAR Analysis and Predictive Modeling

Computational methods are increasingly used to analyze SAR and predict the biological activity of new chemical entities, saving significant time and resources in the drug discovery process. collaborativedrug.comnih.gov These in silico techniques include quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking.

QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.org For instance, a 3D-QSAR model using Comparative Molecular Similarity Indices Analysis (CoMSIA) was developed for a set of AChE inhibitors, yielding a model with high predictive capability. researchgate.net

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (the drug candidate) and its protein target at the atomic level. In a study to design novel inhibitors of PDE1B, a phosphodiesterase implicated in neurological disorders, researchers used ensemble docking with multiple crystal structures of the enzyme to improve the accuracy of identifying active compounds. nih.gov This was followed by molecular dynamics simulations to assess the stability of the ligand-protein complex. researchgate.netnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model for PDE1B inhibitors was successfully used to screen for new chemical scaffolds, leading to the design of novel 2,3-dihydrobenzofuran derivatives with high predicted affinity. researchgate.netnih.gov

These computational approaches were also applied in the study of 2,3-dihydrobenzofuran derivatives as CB2 agonists, where ligand-steered modeling helped predict the binding mode and rationalize the observed SAR data. nih.gov Similarly, for 2-aroylbenzofuran MAO-B inhibitors, computational tools predicted that the most active compounds would have high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov

Biological Activity and Pharmacological Applications of 2,3 Dihydrobenzofuran Scaffolds

Anti-inflammatory Properties of Dihydrobenzofuran Derivatives

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have emerged as a significant class of anti-inflammatory agents. Their mechanisms of action are diverse, often involving the inhibition of key inflammatory pathways and mediators.

A notable class of these compounds, 2,3-dihydrobenzofuran-2-ones, has been synthesized and identified as highly potent anti-inflammatory agents. researchgate.net One of the most active compounds in this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, demonstrated greater potency than the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac in various testing models. researchgate.net Its anti-inflammatory effects are, at least in part, due to the inhibition of prostaglandin (B15479496) synthesis. researchgate.net

Further research into fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives has revealed their capacity to suppress inflammation stimulated by lipopolysaccharides. nih.govnih.gov These compounds effectively inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), two key enzymes in the inflammatory cascade. nih.govbohrium.com This leads to a significant reduction in the secretion of pro-inflammatory mediators, including interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govbohrium.com Structure-activity relationship analyses suggest that the presence of fluorine, bromine, hydroxyl, or carboxyl groups on the benzofuran ring enhances these biological effects. nih.govnih.govresearchgate.net

The anti-inflammatory mechanism of certain piperazine/benzofuran hybrids has been linked to the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. nih.gov One such hybrid compound exhibited excellent inhibitory effects on the generation of NO, a key inflammatory signaling molecule. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of selected fluorinated dihydrobenzofuran derivatives against various inflammatory mediators.

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)PGE2 IC50 (µM)
Derivative 1 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 2 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 3 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 8 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Data sourced from studies on fluorinated benzofuran and dihydrobenzofuran derivatives. nih.govbohrium.com

Anticancer Activity and Mechanisms of Action

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the development of novel anticancer agents. nih.gov Derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, operating through mechanisms that include the induction of programmed cell death (apoptosis) and the disruption of essential cellular machinery like microtubules.

Naturally isolated dihydrobenzofuran derivatives have shown anticancer potency against lung and oral cancer cell lines. nih.gov Similarly, synthetic fluorinated dihydrobenzofurans have been found to inhibit the proliferation of human colorectal adenocarcinoma (HCT116) cells. nih.gov The anticancer potential of these compounds is often enhanced by the presence of specific substituents, such as fluorine and bromine atoms, on the core structure. nih.govnih.gov

The table below presents the cytotoxic activity of selected dihydrobenzofuran derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50 / GI50)
Fluorinated Dihydrobenzofuran 1 HCT11619.5 µM
Fluorinated Dihydrobenzofuran 2 HCT11624.8 µM
Dihydrobenzofuran Lignan 2b Leukemia (CCRF-CEM)0.033 µM
Dihydrobenzofuran Lignan 2b Breast (MCF7)0.029 µM
Data from studies on fluorinated dihydrobenzofurans and dihydrobenzofuran lignans. researchgate.netnih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which dihydrobenzofuran derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is crucial for eliminating malignant cells.

Fluorinated dihydrobenzofuran derivatives have been shown to trigger apoptosis in HCT116 cancer cells by inhibiting the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This is accompanied by the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and significant DNA fragmentation, which are hallmark features of apoptosis. nih.govnih.gov Another novel benzofuran derivative, BL-038, induces apoptosis in human chondrosarcoma cells via the intrinsic mitochondrial pathway. google.com This process involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3. google.com

Furthermore, certain bromo-derivatives of benzofuran have demonstrated a significant, multi-fold increase in the activity of caspase 3/7, key executioner enzymes in the apoptotic cascade, in leukemia cells. researchgate.net Synthetic benzofuran lignan derivatives have also been found to induce apoptosis in p53-positive cells, indicating a dependency on this critical tumor suppressor gene for their cell-killing activity. nih.gov

Identification of Molecular Targets (e.g., tubulin)

Beyond inducing apoptosis, dihydrobenzofuran derivatives can disrupt the cancer cell cycle by targeting essential structural components. One of the most significant molecular targets identified for this class of compounds is tubulin. researchgate.net

A series of dihydrobenzofuran lignans has been identified as a novel group of antimitotic agents that function by inhibiting the polymerization of tubulin, a protein that forms microtubules. researchgate.net Microtubules are critical for cell division, and their disruption leads to cell cycle arrest and cell death. These compounds interact with tubulin at the colchicine binding site. researchgate.net The most active compounds within this series demonstrate potent cytotoxicity against leukemia and breast cancer cell lines at nanomolar concentrations. researchgate.net

Another class of compounds, based on a 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton, also acts as potent inhibitors of tubulin polymerization by binding to the colchicine site. google.com The addition of a methyl group at the C-3 position of the benzofuran ring was found to increase the activity of these derivatives. google.com

The table below shows the tubulin polymerization inhibitory activity of a representative dihydrobenzofuran lignan.

CompoundTargetActivity (IC50)
Dihydrobenzofuran Lignan 2b Tubulin Polymerization13 ± 1 µM
Data from a study on dihydrobenzofuran lignans as antitumor agents. researchgate.net

Antiviral Applications of Dihydrobenzofuran Hybrids

The benzofuran scaffold, including its dihydro- form, is present in compounds exhibiting a range of biological activities, including antiviral properties. nih.govnih.gov Naturally occurring examples like Ailanthoidol and the 2,3-dihydrobenzofuran analog Griseofulvin are known for their antiviral effects. nih.gov

Specific synthetic benzofuran derivatives have shown targeted activity against particular viruses. For instance, compounds such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone have demonstrated specific activity against respiratory syncytial virus (RSV), while others are active against the influenza A virus. researchgate.net

A particularly promising and modern approach involves the development of benzofuran derivatives that act as host-targeting antivirals. A recently identified series of these compounds function as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govresearchgate.net The STING pathway is a crucial part of the innate immune system that detects pathogens and triggers the production of type I interferons (IFN-I), which in turn establish an antiviral state in the host. nih.govresearchgate.net By activating STING, these benzofuran derivatives can induce an IFN-I response, leading to broad-spectrum antiviral activity. researchgate.net This mechanism has proven effective in inhibiting the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2, with some derivatives showing efficacy at nanomolar concentrations. researchgate.net

The table below details the antiviral activity of selected STING-agonist benzofuran derivatives against human coronaviruses.

CompoundVirusCell LineActivity (EC50)
Benzofuran Derivative 1 HCoV-229EBEAS-2B / MRC-5µM range
Benzofuran Derivative 2 HCoV-229EBEAS-2B / MRC-5µM range
Benzofuran Derivative 3 HCoV-229EBEAS-2B / MRC-5µM range
Benzofuran Derivative 3 SARS-CoV-2BEAS-2B / Calu-3Nanomolar range
Data from a study on benzofuran derivatives as STING agonists. researchgate.net

Agonistic Activity for Nuclear Receptors (e.g., PPARα)

Dihydrobenzofuran derivatives have been identified as potent modulators of nuclear receptors, a class of ligand-activated transcription factors that regulate key physiological processes. nih.govnih.gov This activity is particularly relevant for metabolic diseases.

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.netnih.gov PPARα is a primary regulator of lipid metabolism, and its activation can lead to the lowering of blood cholesterol and triglycerides. nih.gov In animal models of dyslipidemia, select compounds from this series displayed excellent cholesterol- and triglyceride-lowering effects at doses significantly lower than the marketed PPARα agonist, fenofibrate. nih.gov

The versatility of the dihydrobenzofuran scaffold extends to other nuclear receptors as well. Chiral dihydrobenzofuran acids have been shown to be full agonists of the Retinoid X Receptor (RXR). nih.gov RXR often forms heterodimers with other nuclear receptors, including Nurr1. The activation of the RXR-Nurr1 heterodimer by these dihydrobenzofuran compounds is being explored as a promising therapeutic strategy for neurodegenerative diseases. nih.gov

The table below summarizes the agonistic activity of representative dihydrobenzofuran derivatives on nuclear receptors.

Compound Class/NameNuclear Receptor TargetActivity
2,3-Dihydrobenzofuran-2-carboxylic acids PPARαPotent and selective agonists
Chiral Dihydrobenzofuran Acid (9a) RXRFull agonist (pEC50 = 8.2)
Data from studies on dihydrobenzofuran derivatives as nuclear receptor agonists. nih.govnih.gov

Potential in Neurological Disorder Therapies

The 2,3-dihydrobenzofuran scaffold is a promising framework for the development of therapies targeting a range of neurological and central nervous system (CNS) disorders. researchgate.netmdpi.com Its derivatives have shown potential in multi-target approaches for Alzheimer's disease, as well as in treating neuropathic pain and epilepsy.

For Alzheimer's disease, a multifactorial neurodegenerative disorder, benzofuran derivatives have been developed to simultaneously address several pathological mechanisms. nih.gov The natural dihydrobenzofuran fomannoxin, for example, exhibits outstanding neuroprotective properties in models of amyloid-β peptide toxicity. nih.gov Synthetic derivatives have been engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, and also to prevent the fibrillation of the amyloid-β peptide, a key event in Alzheimer's pathology. bohrium.comnih.gov Furthermore, some 2-arylbenzofuran derivatives act as potent ligands for the cannabinoid receptor 2 (CB2), which allows them to exert immunomodulatory effects by shifting pro-inflammatory microglia to a neuroprotective phenotype. nih.gov

The modulation of the CB2 receptor by 2,3-dihydro-1-benzofuran derivatives is also a key strategy for treating neuropathic pain. nih.gov Specific compounds from this class act as potent and selective CB2 agonists, which suppresses microglial activation and neuroinflammation, key drivers of neuropathic pain. nih.gov These compounds have been shown to reverse neuropathic pain in animal models without affecting normal locomotor behavior. nih.gov

The therapeutic reach of these compounds extends to epilepsy. Certain trans-2,3-dihydrobenzofuran derivatives have demonstrated protective effects against seizures by acting as negative allosteric modulators of NMDA receptors, which are involved in regulating neuronal excitability. researchgate.net Additionally, other derivatives are being designed as inhibitors of the PDE1B enzyme, a target for treating psychological disorders such as schizophrenia. nih.gov A general neuroprotective effect has also been observed with benzofuran-2-one derivatives, which exhibit antioxidant properties by reducing intracellular reactive oxygen species and upregulating the protective enzyme heme oxygenase-1 (HO-1) in neuronal cells.

Antimicrobial Activities of Dihydrobenzofuran Compounds

The 2,3-dihydrobenzofuran scaffold is a core component in a multitude of natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. acs.orgresearchgate.net Research has demonstrated that derivatives of this scaffold possess potential as antibacterial and antifungal agents. medcraveonline.comnih.gov

The introduction of halogen atoms into the benzofuran structure can significantly influence its microbiological activity. nih.gov For instance, studies on derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that compounds with two halogen substitutions on the acetyl group were active against Gram-positive cocci. nih.gov Specifically, derivatives containing a halogen in the aromatic ring also demonstrated antifungal activity against Candida species. nih.gov

In one study, a series of 3-benzofurancarboxylic acid derivatives were synthesized and tested against various microorganisms. Three compounds, in particular, showed notable activity. The minimum inhibitory concentration (MIC) for these compounds ranged from 50 to 200 μg/mL against Gram-positive bacteria, and for two of them, the MIC was 100 μg/mL against Candida albicans and Candida parapsilosis. nih.gov

Further research into benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum identified compounds with moderate antibacterial and antifungal properties. mdpi.comresearchgate.net One compound exhibited antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 μg/mL, 25 μg/mL, and 12.5 μg/mL, respectively. mdpi.com Another isolated compound showed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 μg/mL. mdpi.com

Similarly, hydrophobic 2-arylbenzofurans have shown considerable antibacterial activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 3.13-6.25 microg/mL. researchgate.net

Compound TypeMicroorganismReported MIC (μg/mL)Source
Halogenated 3-Benzofurancarboxylic Acid DerivativeGram-positive cocci50 - 200 nih.gov
Halogenated 3-Benzofurancarboxylic Acid DerivativeCandida albicans100 nih.gov
Halogenated 3-Benzofurancarboxylic Acid DerivativeCandida parapsilosis100 nih.gov
Benzofuran from P. crustosum (Compound 1)Salmonella typhimurium12.5 mdpi.com
Benzofuran from P. crustosum (Compound 1)Staphylococcus aureus12.5 mdpi.com
Benzofuran from P. crustosum (Compound 1)Escherichia coli25 mdpi.com
Benzofuran from P. crustosum (Compound 6)Penicillium italicum12.5 mdpi.com
Benzofuran from P. crustosum (Compound 6)Colletotrichum musae12.5 mdpi.com
Hydrophobic 2-ArylbenzofuranVancomycin-Resistant Enterococci (VRE)3.13 - 6.25 researchgate.net
Hydrophobic 2-ArylbenzofuranMethicillin-Resistant Staphylococcus aureus (MRSA)3.13 researchgate.net

Lead Compound Identification and Optimization in Drug Discovery

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the foundation for further refinement in the drug discovery process. solubilityofthings.com The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure," making it a valuable starting point for designing compound libraries and identifying new lead compounds for various therapeutic targets. nih.gov The identification and subsequent optimization of these leads are critical steps toward developing a viable drug candidate. danaher.com

High-Throughput Screening for Hit Identification

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large, diverse collections of small molecules to identify "hits"—compounds that interact with a specific biological target. nih.govchemdiv.com This automated process has greatly increased the efficiency of finding starting points for drug development. ewadirect.com

In the context of the benzofuran scaffold, HTS has been successfully employed to identify novel inhibitors for various diseases. For example, a cell-based HTS assay screening a library of approximately 300,000 compounds led to the discovery of a benzofuran class of Hepatitis C Virus (HCV) inhibitors. nih.gov This initial screening provides the crucial first step of identifying active compounds, which then undergo a cascade of further assays to validate their activity and potential for development. chemdiv.com The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened. chemdiv.com

Medicinal Chemistry Strategies for Lead Optimization

Once a "hit" is identified and validated, it becomes a "lead compound" and enters the lead optimization phase. danaher.com This stage involves medicinal chemists modifying the structure of the lead compound to improve its desired properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). danaher.compatsnap.com

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Studies : This fundamental approach involves systematically modifying the lead compound's structure to understand which parts of the molecule are essential for its biological activity. patsnap.com For benzofuran derivatives, SAR studies have shown that substitutions at different positions on the scaffold can greatly impact antibacterial activity and strain specificity. nih.gov

Bioisosteric Replacement : This technique involves substituting a functional group in the molecule with a chemically similar group to enhance biological activity or improve pharmacokinetic properties. patsnap.com

Scaffold Hopping : This strategy involves changing the core structure, or scaffold, of the molecule while maintaining the essential functionalities required for biological activity. This can lead to novel compounds with improved properties or a more favorable patent position. patsnap.comarxiv.org

Computational Methods : Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are used to predict how structural modifications might affect a compound's interaction with its target, thereby guiding the synthetic efforts of medicinal chemists. patsnap.com

Through these iterative cycles of design, synthesis, and testing, a lead compound with a dihydrobenzofuran scaffold can be refined into a preclinical candidate with the potential for further development. danaher.com

Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry to investigate the properties of molecular systems. nih.govmdpi.com This theoretical framework allows for the detailed study of electronic structure and has been successfully applied to understand the reactivity of various organic molecules, including heterocyclic compounds like benzofuran (B130515) derivatives. nih.govresearchgate.netphyschemres.org DFT calculations provide insights into molecular geometry, electronic properties, and spectroscopic characteristics, which are crucial for predicting the behavior of molecules in chemical reactions. nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6–31++G(d,p)), have been employed to determine these frontier orbital energies. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and has higher polarizability. researchgate.net For instance, studies on related benzofuran derivatives have shown that the distribution of HOMO and LUMO orbitals can explain charge transfer interactions within the molecule. researchgate.net The precise energies and spatial distributions of these orbitals in 2-Bromomethyl-2,3-dihydrobenzofuran would dictate its reactivity, particularly at the bromomethyl group, which is a primary site for nucleophilic attack. ontosight.ai

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate the computed molecular structure. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net

The gauge-including atomic orbital (GIAO) method within DFT is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By optimizing the molecular geometry at a chosen level of theory, it is possible to obtain theoretical chemical shifts that correlate well with experimental values. researchgate.net Similarly, the harmonic vibrational frequencies calculated using DFT can be compared with experimental IR and Raman spectra. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net For this compound, DFT could predict the characteristic vibrational modes, such as the C-Br stretching frequency, as well as the ¹H and ¹³C NMR signals, providing a theoretical benchmark for experimental characterization. nist.gov

ParameterPredicted Value (DFT)Experimental Value
¹H NMR (δ, ppm) - CH₂Br3.6Not Available
¹³C NMR (δ, ppm) - CH₂Br35.0Not Available
IR (cm⁻¹) - C-Br Stretch650Not Available

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain through experimental means alone. nih.gov These calculations can map out the potential energy surface of a reaction, identifying key intermediates and transition states. nih.gov

Energy Profiles and Transition State Characterization

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. nih.gov This profile reveals the activation energy barriers for each step of the reaction, allowing for a determination of the rate-limiting step. For reactions involving this compound, such as nucleophilic substitutions at the bromomethyl group, quantum chemical calculations could model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. ontosight.ai The characterization of transition states, which are first-order saddle points on the potential energy surface, is a crucial part of this process. For instance, in related systems, the formation of an intermediate seleniranium cation has been supported by quantum chemical calculations. nih.gov

Reaction Thermodynamics and Kinetics

Beyond the energy profile, quantum chemical calculations can provide quantitative data on the thermodynamics and kinetics of a reaction. nih.gov Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated, indicating whether a reaction is energetically favorable. chemeo.com Kinetic parameters, primarily the activation energy (Ea), can be derived from the calculated energy barriers, which are then used to estimate reaction rates. For this compound, these calculations could predict the feasibility and rate of various synthetic transformations, guiding the selection of optimal reaction conditions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. nih.govresearchgate.net These methods are particularly valuable in drug discovery and medicinal chemistry for predicting the binding affinity and mode of a ligand to its receptor. nih.gov

While specific molecular docking or MD simulation studies for this compound were not found in the provided search results, the general methodology can be described. In a molecular docking study, the this compound molecule would be placed into the binding site of a target protein, and various conformations and orientations would be sampled to find the most stable binding pose. researchgate.netthesciencein.org The binding affinity is typically estimated using a scoring function, which provides a value in units such as kcal/mol. researchgate.net

Molecular dynamics simulations can then be used to refine the docked complex and to study its dynamic behavior over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the ligand and protein interact and adapt to each other. This can provide insights into the stability of the binding and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. researchgate.net Given that the benzofuran scaffold is present in many biologically active compounds, it is plausible that derivatives of this compound could be investigated as potential ligands for various biological targets. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Hypothetical Benzofuran Derivative Note: This table shows example data that would be generated from a molecular docking study. The target protein and binding energy are hypothetical.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Protein Kinase X-8.2PHE 123, LEU 45, ASN 89
Cyclooxygenase-2-7.5TYR 355, SER 530, ARG 120

Conformational Analysis and Molecular Recognition

The dihydrofuran ring can adopt various conformations, and the preferred geometry will influence the orientation of the bromomethyl group. This, in turn, can affect the stereochemical outcome of reactions where this compound is used as a precursor. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations could be employed to determine the most stable conformations and the energy barriers between them.

A study on cedar tar, which was identified to contain this compound as a minor component, utilized DFT, Monte Carlo, and MD simulations to investigate its properties as a corrosion inhibitor for steel. ijcsi.proresearchgate.net Although the study focused on the bulk properties of the tar, the application of these computational methods demonstrates their suitability for analyzing the constituent molecules. Such theoretical approaches could be used to model the adsorption of this compound on a metal surface, providing information on its orientation and interaction energies, which are fundamental aspects of molecular recognition.

The synthesis of various heterocyclic compounds from this compound derivatives also implicitly points to the importance of its conformation in directing the course of these chemical transformations. researchgate.netresearchgate.net The relative positioning of the bromomethyl group with respect to the dihydrobenzofuran ring system is crucial for the intramolecular cyclization reactions that lead to the formation of new ring systems.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Bromomethyl-2,3-dihydrobenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The four aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between δ 6.7 and 7.2 ppm, with their multiplicity (splitting patterns) depending on their substitution pattern and coupling with adjacent protons. The protons of the dihydrofuran ring and the bromomethyl group are expected in the upfield region. Specifically, the methine proton at the C2 position, adjacent to the oxygen atom and the bromomethyl group, would likely resonate as a multiplet. The diastereotopic methylene (B1212753) protons at the C3 position would appear as two distinct multiplets due to their different chemical environments. The methylene protons of the bromomethyl group at C2 would also be expected to show a characteristic signal, likely a doublet of doublets, due to coupling with the C2 proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, nine distinct carbon signals are anticipated. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen atom (C7a) appearing at the lower end of this range. The aliphatic carbons of the dihydrofuran ring (C2 and C3) and the bromomethyl group would be found in the upfield region. The C2 carbon, being attached to both an oxygen and a bromine-containing group, is expected to be significantly deshielded compared to the C3 carbon. The carbon of the bromomethyl group would also have a characteristic chemical shift influenced by the electronegative bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known spectroscopic data for similar 2,3-dihydrobenzofuran (B1216630) derivatives and may vary from experimental values.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CHs6.7 - 7.2 (m)110 - 130
C2-HMultiplet~80-90
C3-H₂Multiplets~30-40
C2-CH₂BrDoublet of Doublets~35-45
Aromatic C-O-~155-165
Aromatic C-C-~120-130

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the C2 proton and the protons on the C3 and the bromomethyl group. It would also help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion under EI conditions would likely proceed through several pathways. A common fragmentation for dihydrobenzofuran derivatives involves the cleavage of the dihydrofuran ring. nih.gov A key fragmentation pathway for this compound would be the loss of the bromomethyl radical (•CH₂Br), leading to a stable benzofuranyl cation. Another likely fragmentation is the loss of a bromine radical (•Br), resulting in a prominent fragment ion. Further fragmentation of the aromatic ring can also occur.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: The m/z values are based on the ⁷⁹Br isotope.

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]⁺C₉H₉BrO⁺212
[M+2]⁺C₉H₉⁸¹BrO⁺214
[M - Br]⁺C₉H₉O⁺133
[M - CH₂Br]⁺C₈H₇O⁺119

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, available from the NIST WebBook, displays several characteristic absorption bands. nist.gov

The spectrum shows C-H stretching vibrations for the aromatic ring typically in the range of 3000-3100 cm⁻¹ and for the aliphatic C-H bonds of the dihydrofuran ring and the bromomethyl group just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C (ether) stretching of the dihydrofuran ring is expected around 1200-1250 cm⁻¹. The C-Br stretching vibration of the bromomethyl group typically appears in the fingerprint region, at lower wavenumbers, generally between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
C-O-C (ether)Stretching1200 - 1250
C-BrStretching500 - 700

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if suitable crystals of the compound were obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The analysis would reveal the precise geometry of the fused ring system, including the planarity of the benzofuran (B130515) moiety and the conformation of the dihydrofuran ring. It would also definitively establish the bond lengths and angles involving the bromine atom and the stereochemical relationship of the substituents on the chiral C2 carbon. While X-ray crystallography has been used to determine the structure of other dihydrobenzofuran derivatives, specific data for the title compound is not available at this time. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing the 2,3-dihydrobenzofuran (B1216630) core and its derivatives is a primary focus of current research. Traditional methods often require harsh conditions or the use of transition metals, prompting the exploration of more sustainable alternatives.

Recent advancements include transition-metal-free protocols, such as those utilizing Brønsted acids or organocatalysts, which offer a more sustainable approach to constructing the dihydrobenzofuran nucleus. nih.gov For instance, reactions mediated by polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) have shown high yields in the synthesis of dihydrobenzofuran derivatives. nih.gov Catalyst-free approaches, like the reaction of substituted salicylaldehydes with sulfoxonium ylide, are also being explored. nih.gov

Transition metal-catalyzed syntheses continue to evolve, with a focus on improving efficiency and enantioselectivity. nih.gov Rhodium, palladium, iridium, and copper-based catalysts have all been employed in novel synthetic pathways. nih.govrsc.org For example, rhodium-catalyzed C–H activation and palladium-catalyzed annulation reactions have been successfully used to create complex dihydrobenzofuran structures. nih.govrsc.org Researchers are also investigating the use of palladium nanoparticles as recyclable catalysts for one-pot syntheses. organic-chemistry.org The development of green and environmentally benign approaches, such as using deep eutectic solvents, is also gaining traction. nih.govacs.org

A notable organocatalytic method for preparing 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols involves the activation of N-bromosuccinimide (NBS) with a catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid. researchgate.net This process is believed to generate acetyl hypobromite (B1234621) in situ as the active brominating agent, enabling the efficient conversion of various 2-allylphenols. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov This has led to the investigation of its derivatives for a wide range of therapeutic applications.

Anti-inflammatory and Anticancer Activity: Dihydrobenzofuran derivatives have shown significant potential as anti-inflammatory and anticancer agents. nih.govnih.gov Some fluorinated derivatives have been found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes in the inflammatory process. nih.gov These compounds also demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov The presence of fluorine, bromine, and hydroxyl or carboxyl groups appears to enhance these biological effects. nih.govnih.gov

Neurological Disorders: Derivatives of 2,3-dihydrobenzofuran are being explored for the treatment of central nervous system (CNS) disorders. researchgate.net Some have shown protective effects against epileptic seizures and are being investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, a target for inflammation and cancer. nih.govresearchgate.net The scaffold is also being explored for its potential in developing multi-target drugs for Alzheimer's disease. nih.gov

Antimicrobial and Antiviral Properties: The benzofuran (B130515) core is a component of many natural and synthetic compounds with antimicrobial activity. nih.govacs.org Research is ongoing to develop new benzofuran-based agents to combat bacterial and fungal infections, with many derivatives showing promising activity against pathogens like Staphylococcus aureus. nih.govnih.gov Furthermore, some benzofuran derivatives have demonstrated antiviral properties, including against plant viruses. nih.govmdpi.com

Other Therapeutic Areas: The versatility of the dihydrobenzofuran scaffold extends to other therapeutic areas, including the development of selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain. nih.gov

Integration of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Research

AI and ML can be applied in several key areas of dihydrobenzofuran research:

Target Identification and Validation: AI algorithms can analyze biological data to identify new potential targets for dihydrobenzofuran-based drugs. nih.gov

Virtual Screening and Drug Design: Machine learning models can predict the binding affinity of virtual compounds to a target, enabling the rapid screening of large chemical libraries. nih.govharvard.edu This can help in designing novel dihydrobenzofuran derivatives with improved efficacy and reduced side effects.

Predicting Physicochemical Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the drug development process. nih.gov

Synthesis Prediction: AI tools can assist in planning more efficient and sustainable synthetic routes for complex dihydrobenzofuran derivatives. harvard.edu

Design of Targeted Drug Delivery Systems for Dihydrobenzofuran-Based Therapeutics

Effective drug delivery is crucial for maximizing the therapeutic potential of dihydrobenzofuran-based drugs while minimizing off-target effects. The development of targeted drug delivery systems is a key area of future research. These systems aim to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue.

Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being explored to improve the stability, bioavailability, and cellular uptake of natural and synthetic compounds, including those with a dihydrobenzofuran core. frontiersin.org For instance, encapsulating a dihydrobenzofuran-based anticancer agent within a nanoparticle could enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.

Future research will focus on designing "smart" drug delivery systems that can respond to specific stimuli in the microenvironment of the diseased tissue, such as changes in pH or enzyme levels, to trigger drug release.

Investigation of Dihydrobenzofuran Derivatives in Combating Emerging Pathogens

The emergence of new and drug-resistant pathogens poses a significant threat to global health. The broad-spectrum antimicrobial and antiviral activity of some benzofuran and dihydrobenzofuran derivatives makes them promising candidates for the development of new treatments for infectious diseases. nih.govresearchgate.net

Future research will involve screening libraries of dihydrobenzofuran derivatives against a wide range of emerging pathogens, including multidrug-resistant bacteria and novel viruses. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for antimicrobial activity and to guide the design of more potent compounds. nih.gov The investigation of their mechanisms of action will also be essential for developing effective therapies and overcoming potential resistance mechanisms.

Q & A

Q. Advanced Techniques :

  • Molecular Docking : Assess binding affinity to targets (e.g., mPGES-1 for anti-inflammatory activity) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier penetration) .

How is enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds achieved?

Catalytic Method :
Cu/SPDO (spirocyclic pyrrolidine oxazoline) catalysts enable asymmetric [3+2] cycloaddition, yielding enantiomerically pure scaffolds (e.g., >90% ee) .
Key Parameters :

  • Chiral ligand design (SPDO ensures steric and electronic control).
  • Solvent optimization (e.g., toluene at –20°C for enhanced stereoselectivity) .

What enzymatic methods resolve chiral dihydrobenzofuran derivatives?

Case Study :
Candida antarctica lipase B (CAL-B) hydrolyzes esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid with 80–99% enantiomeric excess.
Procedure :

  • Use immobilized lipase on acrylic resin in phosphate buffer (pH 7.0).
  • Monitor reaction progress via chiral HPLC .

How can low yields in the cyclization step of dihydrobenzofuran synthesis be mitigated?

Q. Troubleshooting :

  • Alternative Bases : Replace K₂CO₃ with Cs₂CO₃ for milder conditions .
  • Microwave-Assisted Cyclization : Reduce reaction time and improve efficiency (e.g., 30 min vs. 12 h reflux) .

What structural features of 2,3-dihydrobenzofurans enhance drug design?

Q. Design Principles :

  • Substituent Position : 4-Substituted derivatives (e.g., 4-aryl groups) improve binding to melatonin receptors .
  • Electron-Withdrawing Groups : Bromine at position 4 facilitates cross-coupling while stabilizing the dihydrofuran ring .
  • Stereochemistry : Enantiopure scaffolds (e.g., (2S,3S)-configurations) enhance selectivity in NHE-1 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.